molecular formula C13H8ClNO2 B12888796 5-Chloro-2-phenyl-1,3-benzoxazol-6-ol CAS No. 136742-04-6

5-Chloro-2-phenyl-1,3-benzoxazol-6-ol

Cat. No.: B12888796
CAS No.: 136742-04-6
M. Wt: 245.66 g/mol
InChI Key: IVBUMMCLIHGEND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-1,3-benzoxazol-6-ol typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110°C for 24 hours .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. These methods may include continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1,3-benzoxazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-phenyl-1,3-benzoxazol-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenyl-1,3-benzoxazol-6-ol is unique due to the presence of the chlorine atom, which enhances its biological activity compared to other benzoxazole derivatives. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

136742-04-6

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

5-chloro-2-phenyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C13H8ClNO2/c14-9-6-10-12(7-11(9)16)17-13(15-10)8-4-2-1-3-5-8/h1-7,16H

InChI Key

IVBUMMCLIHGEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)O)Cl

Origin of Product

United States

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